molecular formula C24H25FN2O3S2 B299218 N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Katalognummer B299218
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: FKFVMUGHBYJIBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide, commonly known as BSAFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BSAFA is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.

Wirkmechanismus

BSAFA inhibits the activity of enzymes by binding to their active sites. It forms strong hydrogen bonds with the amino acid residues in the active site of the enzyme, thereby preventing the substrate from binding. This inhibition leads to the disruption of the normal cellular processes, ultimately leading to the death of cancer cells, suppression of inflammation, and inhibition of microbial growth.
Biochemical and Physiological Effects:
BSAFA has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, reduce inflammation, and inhibit microbial growth. BSAFA has also been shown to have a minimal effect on healthy cells, making it a promising candidate for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BSAFA is its potency and selectivity towards specific enzymes. This selectivity makes it an ideal candidate for the treatment of various diseases. However, the synthesis of BSAFA is complex and requires several steps, making it difficult to produce in large quantities. Additionally, BSAFA has not been extensively studied in clinical trials, and its long-term effects are yet to be fully understood.

Zukünftige Richtungen

BSAFA has shown promising results in preclinical studies, and there is a need for further research to determine its efficacy and safety in clinical trials. Future research should focus on the optimization of the synthesis method, development of new analogs with improved properties, and the evaluation of BSAFA's potential in combination therapy. Additionally, the role of BSAFA in the treatment of other diseases should be explored, including neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, BSAFA is a promising compound that has shown potential in the treatment of various diseases. Its potency and selectivity towards specific enzymes make it an ideal candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action, efficacy, and safety in clinical trials.

Synthesemethoden

BSAFA can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-fluoro-4-methylsulfonylaniline with ethyl 2-bromoacetate to form 2-fluoro-4-methylsulfonylanilinoacetic acid ethyl ester. This intermediate is then reacted with sodium hydride and benzyl mercaptan to form the final product, BSAFA.

Wissenschaftliche Forschungsanwendungen

BSAFA has been extensively studied for its potential application in the treatment of several diseases, including cancer, inflammation, and microbial infections. It has been shown to inhibit various enzymes, including but not limited to, carbonic anhydrase, urease, and acetylcholinesterase. The inhibition of these enzymes has been linked to the treatment of cancer, inflammation, and microbial infections.

Eigenschaften

Produktname

N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Molekularformel

C24H25FN2O3S2

Molekulargewicht

472.6 g/mol

IUPAC-Name

N-(2-benzylsulfanylethyl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H25FN2O3S2/c1-19-11-13-21(14-12-19)32(29,30)27(23-10-6-5-9-22(23)25)17-24(28)26-15-16-31-18-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,28)

InChI-Schlüssel

FKFVMUGHBYJIBO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=CC=C3F

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.